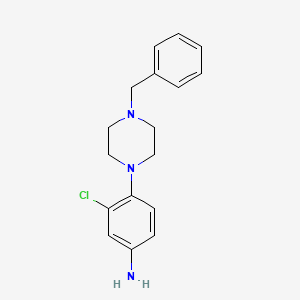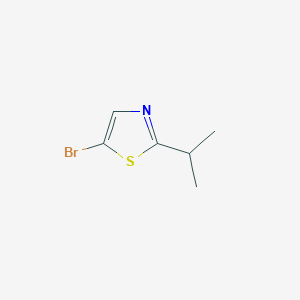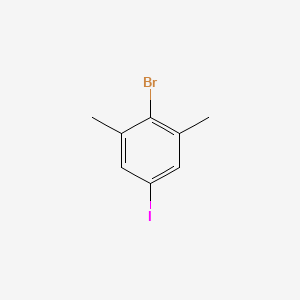
4-(4-Benzylpiperazin-1-yl)-3-Chloranilin
Übersicht
Beschreibung
4-(4-Benzylpiperazin-1-yl)-3-chloroaniline is a useful research compound. Its molecular formula is C17H20ClN3 and its molecular weight is 301.8 g/mol. The purity is usually 95%.
BenchChem offers high-quality 4-(4-Benzylpiperazin-1-yl)-3-chloroaniline suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-(4-Benzylpiperazin-1-yl)-3-chloroaniline including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Antibakterielle Aktivität
Die Verbindung wurde synthetisiert und auf ihre antimikrobielle Eigenschaften getestet. Sie zeigt eine signifikante antibakterielle und antifungale Aktivität, die mit Standardbehandlungen vergleichbar ist . Dies deutet auf ihre potenzielle Verwendung bei der Entwicklung neuer antimikrobieller Wirkstoffe hin, die gegen resistente Bakterien- und Pilzstämme wirksam sein könnten.
Molekular-Docking-Studien
Molekular-Docking-Studien wurden mit der Kristallstruktur von Oxidoreduktase-Proteinen durchgeführt. Die Analoga der Verbindung zeigen eine gute Korrelation zwischen der geschätzten Punktzahl durch den genetischen Algorithmus und der experimentellen inhibitorischen Potenz . Dies deutet auf ihre Nützlichkeit in der Wirkstoffentwicklung und -entdeckung hin, insbesondere bei der gezielten Ansteuerung von Oxidoreduktase-Enzymen.
Krebsforschung
Cumarine, die strukturell mit dieser Verbindung verwandt sind, haben krebshemmende Eigenschaften gezeigt. Obwohl direkte Beweise für 4-(4-Benzylpiperazin-1-yl)-3-Chloranilin nicht vorliegen, deutet seine strukturelle Ähnlichkeit mit Cumarinen auf potenzielle Anwendungen in der Krebsforschung hin, insbesondere unter Berücksichtigung der Verbesserungen der Bioaktivität, die bei Piperazin-Moietäten beobachtet werden .
Anti-HIV-Potenzial
Auch hier, ausgehend von der Bioaktivität von Cumarinen, gibt es Berichte über Anti-HIV-Aktivität. Die Einbindung einer Piperazin-Moietät, wie sie in dieser Verbindung zu sehen ist, könnte zu unerwarteten Verbesserungen der Bioaktivität führen, was eine mögliche Rolle bei der Entwicklung von Anti-HIV-Medikamenten nahelegt .
Antikoagulanz-Eigenschaften
Cumarin-Derivate wurden als Antikoagulanzien verwendet. Die in this compound vorhandenen Strukturmotive könnten auf ihre Antikoagulanz-Eigenschaften untersucht werden, was möglicherweise zu neuen Behandlungen für Blutgerinnungsstörungen führt .
Antioxidative und entzündungshemmende Aktivitäten
Die strukturelle Verwandtschaft der Verbindung mit Cumarinen, die antioxidative und entzündungshemmende Aktivitäten gezeigt haben, deutet auf die Möglichkeit hin, dass sie bei der Entwicklung von Behandlungen für oxidative Stress-bedingte Erkrankungen und Entzündungen eingesetzt werden kann .
Wirkstoffentdeckung und -entwicklung
Die Fähigkeit der Verbindung, modifiziert zu werden, und ihre signifikante Bioaktivität machen sie zu einem wertvollen Kandidaten in der Wirkstoffentdeckung und -entwicklung. Ihre strukturelle Flexibilität ermöglicht die Herstellung zahlreicher Derivate, die auf verschiedene therapeutische Aktivitäten hin untersucht werden können .
Synthese neuer Verbindungen
Der zur Synthese dieser Verbindung verwendete reduktive Aminierungsprozess eröffnet die Möglichkeit, eine breite Palette neuer Verbindungen zu erzeugen. Diese neuen Verbindungen können auf eine Vielzahl von Bioaktivitäten hin getestet werden, wodurch der Umfang der pharmazeutischen Forschung erweitert wird .
Wirkmechanismus
Target of Action
Similar compounds have been reported to exhibit significant antibacterial and antifungal activity . These compounds have been shown to interact with the crystal structure of oxidoreductase proteins , which play a crucial role in various biological processes, including cellular respiration and the breakdown of harmful substances.
Mode of Action
For instance, similar compounds have been found to inhibit oxidoreductase proteins , which could disrupt the normal functioning of these proteins and lead to the death of the microorganisms.
Biochemical Pathways
Given its potential antimicrobial activity, it may interfere with essential biochemical pathways in bacteria and fungi, leading to their death .
Result of Action
Based on the reported antimicrobial activity of similar compounds , it can be inferred that this compound may lead to the death of bacteria and fungi by disrupting essential biochemical processes.
Biochemische Analyse
Biochemical Properties
4-(4-Benzylpiperazin-1-yl)-3-chloroaniline plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, it has been observed to interact with oxidoreductase enzymes, which are involved in redox reactions crucial for cellular metabolism . The nature of these interactions often involves binding to the active sites of these enzymes, thereby modulating their catalytic activity.
Cellular Effects
The effects of 4-(4-Benzylpiperazin-1-yl)-3-chloroaniline on cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. Studies have shown that this compound can modulate the activity of serotonin receptors, which play a crucial role in neurotransmission and mood regulation . Additionally, it has been found to impact the expression of genes involved in metabolic pathways, thereby altering cellular metabolism.
Molecular Mechanism
At the molecular level, 4-(4-Benzylpiperazin-1-yl)-3-chloroaniline exerts its effects through specific binding interactions with biomolecules. It has been shown to inhibit certain enzymes by binding to their active sites, thereby preventing substrate access and subsequent catalytic activity . This inhibition can lead to changes in gene expression, as the cellular environment adapts to the altered enzyme activity. Furthermore, the compound can activate other enzymes, enhancing their catalytic efficiency and influencing metabolic flux.
Temporal Effects in Laboratory Settings
The temporal effects of 4-(4-Benzylpiperazin-1-yl)-3-chloroaniline in laboratory settings have been studied extensively. Over time, the stability and degradation of this compound can influence its efficacy and impact on cellular function. In vitro studies have demonstrated that the compound remains stable under specific conditions, maintaining its biochemical activity . Prolonged exposure can lead to degradation, resulting in reduced efficacy and potential changes in cellular responses.
Dosage Effects in Animal Models
In animal models, the effects of 4-(4-Benzylpiperazin-1-yl)-3-chloroaniline vary with different dosages. Low doses have been found to produce therapeutic effects, such as modulation of neurotransmitter activity and improvement in behavioral outcomes . Higher doses can lead to toxic effects, including adverse impacts on liver and kidney function. These threshold effects highlight the importance of dosage optimization in therapeutic applications.
Metabolic Pathways
4-(4-Benzylpiperazin-1-yl)-3-chloroaniline is involved in several metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux. It has been shown to influence the activity of cytochrome P450 enzymes, which are essential for the metabolism of various endogenous and exogenous compounds . This interaction can lead to changes in metabolite levels, affecting overall cellular metabolism and homeostasis.
Transport and Distribution
The transport and distribution of 4-(4-Benzylpiperazin-1-yl)-3-chloroaniline within cells and tissues are mediated by specific transporters and binding proteins. These interactions facilitate the localization and accumulation of the compound in target tissues, enhancing its biochemical effects . The compound’s distribution is influenced by its physicochemical properties, such as solubility and molecular weight, which determine its ability to cross cellular membranes.
Subcellular Localization
The subcellular localization of 4-(4-Benzylpiperazin-1-yl)-3-chloroaniline is critical for its activity and function. It has been observed to localize in specific cellular compartments, such as the mitochondria and endoplasmic reticulum, where it exerts its biochemical effects . Targeting signals and post-translational modifications play a role in directing the compound to these compartments, ensuring its proper function and interaction with relevant biomolecules.
Eigenschaften
IUPAC Name |
4-(4-benzylpiperazin-1-yl)-3-chloroaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20ClN3/c18-16-12-15(19)6-7-17(16)21-10-8-20(9-11-21)13-14-4-2-1-3-5-14/h1-7,12H,8-11,13,19H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GASJCBVHHUXXCQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=CC=CC=C2)C3=C(C=C(C=C3)N)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20ClN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101209050 | |
| Record name | 3-Chloro-4-[4-(phenylmethyl)-1-piperazinyl]benzenamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101209050 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
301.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
55403-32-2 | |
| Record name | 3-Chloro-4-[4-(phenylmethyl)-1-piperazinyl]benzenamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=55403-32-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Chloro-4-[4-(phenylmethyl)-1-piperazinyl]benzenamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101209050 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.








![9-[4-(tert-Butyl)phenyl]-9H-carbazole](/img/structure/B1286998.png)



![tert-butyl N-[(1S,3R)-3-(cyanomethyl)cyclopentyl]carbamate](/img/structure/B1287009.png)
![2-Azabicyclo[2.2.1]heptan-3-ylmethanol](/img/structure/B1287013.png)


